Tris(perfluorobutanesulfonyl)methane

Description

Evolution of Superacid Chemistry in Modern Organic Synthesis

The concept of "superacids," acids stronger than 100% sulfuric acid, has revolutionized organic synthesis. Initially dominated by Brønsted-Lewis acid mixtures like "Magic Acid" (HSO₃F-SbF₅), the field has evolved to include single-component superacids. These potent proton donors can protonate even extremely weak bases, such as alkanes, leading to the formation of carbocation intermediates that are central to numerous synthetic pathways. The development of solid superacids, such as perfluorinated resinsulfonic acids like Nafion, has further expanded their utility by offering advantages in terms of catalyst separation and recycling. This evolution has paved the way for more efficient and novel synthetic methodologies, including isomerizations, alkylations, and acylations of hydrocarbons that are crucial in the petrochemical and pharmaceutical industries. wikipedia.org

Design Principles for Enhancing Acidity through Perfluorination

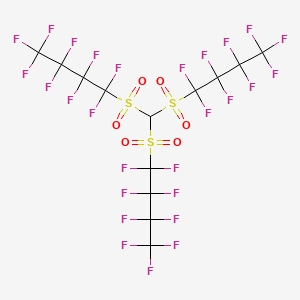

The exceptional acidity of perfluorinated superacids is a direct consequence of strategic molecular design. The primary principle involves the stabilization of the conjugate base through the inductive effect of fluorine atoms. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect that delocalizes the negative charge on the resulting anion, thereby increasing the acidity of the parent compound.

In the case of tris(perfluoroalkanesulfonyl)methanes, this effect is amplified. The central carbon atom is bonded to three sulfonyl groups, each bearing a perfluoroalkyl chain. This structural arrangement creates a highly electron-deficient central carbon, making the methine proton exceptionally acidic. The longer the perfluoroalkyl chain, the greater the inductive effect, which in principle, should lead to a stronger acid. The resulting methide anion is remarkably stable due to the extensive delocalization of the negative charge across the three sulfonyl groups and their perfluoroalkyl chains.

Historical Context and Genesis of Tris(perfluorobutanesulfonyl)methane as a Carbon Acid

The development of tris(perfluoroalkanesulfonyl)methanes is rooted in the broader history of organofluorine chemistry, which began to flourish in the mid-20th century. The synthesis of its lower homolog, tris[(trifluoromethyl)sulfonyl]methane, in 1987 by Seppelt and Turowsky marked a significant milestone in the creation of potent carbon-based superacids. Their work laid the foundation for the synthesis of related compounds with longer perfluoroalkyl chains.

While a specific, detailed historical account of the first synthesis of this compound is not as prominently documented as its trifluoromethyl counterpart, its development follows logically from the established synthetic methodologies for this class of compounds. Patents have described general methods for producing tris(perfluoroalkanesulfonyl)methide salts by reacting a perfluoroalkanesulfonyl fluoride (B91410) with a Grignard reagent. google.com Specifically, nonafluorobutanesulfonyl fluoride is listed as a potential reactant in these processes, indicating a clear pathway to the synthesis of the tris(perfluorobutanesulfonyl)methide anion, the conjugate base of the target superacid. google.com The existence and utility of this superacid are further evidenced by the use of its ytterbium(III) salt, ytterbium(III) tri[tris(nonafluorobutanesulfonyl)methide], as a highly effective catalyst in Friedel-Crafts acylation reactions. researchgate.net This application underscores the stability and non-coordinating nature of the tris(perfluorobutanesulfonyl)methide anion, a key feature of a strong superacid's conjugate base.

Research Findings and Data

Detailed research has provided insights into the synthesis and catalytic activity of tris(perfluoroalkanesulfonyl)methanes and their derivatives.

Synthesis of Tris(perfluoroalkanesulfonyl)methide Salts

A general and widely applicable method for the synthesis of tris(perfluoroalkanesulfonyl)methide salts involves the reaction of a methylmagnesium halide (a Grignard reagent) with a perfluoroalkanesulfonyl fluoride. This reaction proceeds to form the desired methide salt.

| Reactant 1 | Reactant 2 | Product Class |

| Methylmagnesium halide (e.g., CH₃MgCl) | Perfluoroalkanesulfonyl fluoride (e.g., C₄F₉SO₂F) | Tris(perfluoroalkanesulfonyl)methide salt |

This interactive table summarizes the general synthetic approach.

Catalytic Application of a Tris(perfluorobutanesulfonyl)methide Derivative

The ytterbium(III) salt of this compound has been successfully employed as a catalyst in Friedel-Crafts acylation reactions, demonstrating its utility in promoting important carbon-carbon bond-forming reactions.

| Catalyst | Reaction Type | Key Finding |

| Ytterbium(III) tri[tris(nonafluorobutanesulfonyl)methide] | Friedel-Crafts Acylation | Effective catalysis with catalyst loadings as low as 0.1 mol%. researchgate.net |

This interactive table highlights a key research finding on the catalytic use of a derivative of the title compound.

Properties

IUPAC Name |

1-[bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)methylsulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13HF27O6S3/c14-2(15,8(26,27)28)5(20,21)11(35,36)47(41,42)1(48(43,44)12(37,38)6(22,23)3(16,17)9(29,30)31)49(45,46)13(39,40)7(24,25)4(18,19)10(32,33)34/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQFXEGCFPAWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13HF27O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40896722 | |

| Record name | 1-[Bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182505-69-7 | |

| Record name | 1-[Bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Brønsted Acidity and Superacidic Character of Tris Perfluorobutanesulfonyl Methane

Theoretical Frameworks for Acidity in Carbon Acids

The acidity of a carbon acid, a compound in which a proton is abstracted from a carbon atom, is fundamentally determined by the stability of the resulting carbanion. For tris(perfluorobutanesulfonyl)methane, the dissociation equilibrium can be represented as:

HC(SO₂C₄F₉)₃ ⇌ H⁺ + C(SO₂C₄F₉)₃⁻

The stability of the conjugate base, the tris(perfluorobutanesulfonyl)methanide anion [C(SO₂C₄F₉)₃⁻], is the primary determinant of the compound's Brønsted acidity. Several key theoretical principles explain the remarkable stability of this anion and, consequently, the superacidic nature of the parent methane (B114726).

The paramount factor is the powerful inductive effect exerted by the three perfluorobutanesulfonyl groups. The high electronegativity of the fluorine atoms in the perfluorobutyl chains (-C₄F₉) leads to a strong withdrawal of electron density along the sigma bonds. This effect is relayed through the sulfonyl groups (-SO₂-) to the central carbon atom. As a result, the central carbon atom in the neutral molecule is rendered highly electron-deficient, weakening the C-H bond and facilitating the departure of a proton.

Upon deprotonation, the resulting negative charge on the central carbon atom is extensively delocalized and stabilized by these potent electron-withdrawing groups. This charge delocalization occurs not only through induction but also through resonance . The negative charge on the central carbon can be distributed across the six oxygen atoms of the three sulfonyl groups. This delocalization over a large, electronegative surface area significantly diminishes the charge density on any single atom, leading to a highly stable, "soft" anion.

The stability of the conjugate base is further enhanced by the steric bulk of the three perfluorobutanesulfonyl groups, which can shield the anionic center from interactions with solvent molecules or other reactive species, contributing to its low nucleophilicity.

Quantitative Assessment of Brønsted Acidity

Quantifying the acidity of superacids presents a significant experimental challenge, as they are capable of protonating even extremely weak bases, including the solvent itself. Therefore, acidity is often discussed in terms of calculated pKa values or through comparative studies in non-aqueous, weakly basic solvents.

While specific experimental pKa values for this compound are not widely reported in the literature, its acidity can be contextualized by comparing it to well-characterized superacids.

Trifluoromethanesulfonic acid (TfOH, CF₃SO₃H) , commonly known as triflic acid, is a benchmark superacid with an estimated aqueous pKa of approximately -14.7. Its acidity stems from the strong inductive effect of the trifluoromethyl group and the resonance stabilization of the triflate anion.

A more direct and potent analogue for comparison is tris(trifluoromethanesulfonyl)methane (HC(SO₂CF₃)₃) , also known as triflidic acid. This compound is recognized as one of the strongest known carbon acids. Its estimated aqueous pKa is around -18, making it several orders of magnitude more acidic than triflic acid. The presence of three trifluoromethanesulfonyl groups provides exceptional stabilization to the conjugate base.

Given the established trend that increasing the length of the perfluoroalkyl chain generally enhances the electron-withdrawing ability, it is theoretically anticipated that this compound would exhibit an acidity comparable to, or even slightly greater than, that of tris(trifluoromethanesulfonyl)methane.

| Compound Name | Chemical Formula | Estimated Aqueous pKa |

| Trifluoromethanesulfonic Acid | CF₃SO₃H | ~ -14.7 |

| Tris(trifluoromethanesulfonyl)methane | HC(SO₂CF₃)₃ | ~ -18 |

| This compound | HC(SO₂C₄F₉)₃ | Predicted to be in the range of or slightly more acidic than HC(SO₂CF₃)₃ |

The exceptional acidity of this compound is a direct consequence of the electronic properties of the perfluorobutanesulfonyl groups. These groups are among the most powerful electron-withdrawing substituents known in organic chemistry.

The primary mechanism of electron withdrawal is the inductive effect (-I effect) . The numerous highly electronegative fluorine atoms polarize the C-F bonds, creating a cascade of electron withdrawal that propagates through the perfluorobutyl chain to the sulfonyl group and ultimately to the central methine carbon. This strong polarization significantly weakens the C-H bond, making the proton more easily ionizable.

Upon deprotonation, the resulting negative charge on the central carbon is effectively stabilized through resonance (-R effect) . The lone pair on the carbanion can be delocalized into the vacant d-orbitals of the sulfur atoms and onto the electronegative oxygen atoms of the sulfonyl groups. This distribution of the negative charge over a larger area greatly enhances the stability of the conjugate base.

The cumulative effect of three such powerful electron-withdrawing groups creates a scenario of extreme charge dispersal in the methanide (B1207047) anion, which is the driving force behind the compound's superacidic character.

Protonation Equilibria and Solvent Effects on Acidity

The superacidic nature of this compound implies that it can protonate a wide range of substances that are typically considered very weak bases. In solution, the position of the protonation equilibrium is heavily influenced by the basicity of the solvent.

In a relatively basic solvent like water, a superacid will readily transfer its proton to a solvent molecule, forming the hydronium ion (H₃O⁺). This phenomenon is known as the leveling effect , where the strongest acid that can exist in a particular solvent is the protonated form of the solvent itself. Consequently, in aqueous solution, the apparent acidity of all acids stronger than H₃O⁺ is leveled to that of H₃O⁺.

To differentiate the strengths of superacids, it is necessary to use very weakly basic or "super-weakly coordinating" solvents. Examples of such solvents include sulfur dioxide (SO₂), sulfuryl chloride fluoride (B91410) (SO₂ClF), and highly fluorinated hydrocarbons. In these media, the solvent molecules have a very low affinity for protons, allowing the intrinsic acidity of the superacid to be expressed and enabling the protonation of extremely weak bases.

The choice of solvent also affects the acidity through its dielectric constant. Solvents with higher dielectric constants can better stabilize the separated ions (the proton and the conjugate base), thereby favoring the dissociation of the acid. However, for superacids, the basicity of the solvent is often the more critical factor in determining the effective acidity and the position of protonation equilibria.

Lewis Acidity and Catalytic Applications of Tris Perfluorobutanesulfonyl Methide Complexes

Development of Metal Tris(perfluorobutanesulfonyl)methide Catalysts

The quest for super Lewis acids that are both highly active and stable, particularly in the presence of moisture, has driven the exploration of novel ligand systems. The tris(perfluorobutanesulfonyl)methide ligand has emerged as a superior alternative to more conventional anions like triflate, leading to the synthesis of exceptionally potent catalysts.

The synthesis of lanthanide(III) tris(perfluorobutanesulfonyl)methide complexes, particularly those of scandium(III) and ytterbium(III), has been a significant development in Lewis acid catalysis. thieme-connect.com The preparation of the foundational ligand, tris(perfluorobutanesulfonyl)methane (HC(SO2C4F9)3), was achieved through a modification of existing methods for its trifluoromethyl analogue. thieme-connect.com The process involves the slow addition of anhydrous, hydrogen fluoride-free perfluorobutanesulfonyl fluoride (B91410) to a vigorously stirred solution of methylmagnesium chloride in tetrahydrofuran (B95107). thieme-connect.com Subsequent acidic workup followed by treatment with cesium carbonate yields the stable cesium salt, CsC(SO2C4F9)3. thieme-connect.com

The desired lanthanide(III) complexes, such as Sc[C(SO2C4F9)3]3 and Yb[C(SO2C4F9)3]3, are then synthesized from this cesium salt. thieme-connect.comresearchgate.net These resulting complexes have been characterized as highly efficient, water-tolerant Lewis acid catalysts. thieme-connect.com Their enhanced catalytic activity is attributed to the extreme electron-withdrawing effect of the tris(perfluorobutanesulfonyl)methide ligand, which significantly increases the Lewis acidity of the central lanthanide ion compared to complexes with other anions like triflates or bis(perfluoroalkanesulfonyl)amides. thieme-connect.com

While lanthanide complexes, especially those of scandium and ytterbium, have been the primary focus of research involving the tris(perfluorobutanesulfonyl)methide ligand, the exploration of this ligand with other metals is less developed. thieme-connect.com The reactivity of catalysts featuring carbon-based counterions, such as the methide anion, remains a relatively specialized area within the broader fields of transition metal and main group chemistry. researchgate.net The literature is currently dominated by studies on lanthanide catalysts, valued for their unique reactivity and high Lewis acidity. thieme-connect.comresearchgate.net The potential of incorporating the tris(perfluorobutanesulfonyl)methide ligand into catalytic systems based on other transition metals or main group elements represents an area with significant opportunities for future research.

Catalytic Transformations in Organic Synthesis

The exceptional Lewis acidity of scandium(III) and ytterbium(III) tris(perfluorobutanesulfonyl)methide complexes renders them powerful catalysts for a range of fundamental carbon-carbon bond-forming reactions. Their high activity allows for very low catalyst loadings and efficient transformations under mild conditions. thieme-connect.comresearchgate.net

Friedel-Crafts acylation, a cornerstone of organic synthesis for producing aromatic ketones, traditionally requires at least a stoichiometric amount of a Lewis acid like aluminum trichloride (B1173362) due to product inhibition. thieme-connect.com Lanthanide(III) tris(perfluorobutanesulfonyl)methide complexes have proven to be exceptionally efficient catalysts for this reaction, enabling the use of catalytic quantities. thieme-connect.com

For instance, the acylation of anisole (B1667542) with acetic anhydride (B1165640) proceeds smoothly in the presence of as little as 0.1-5 mol% of the scandium(III) or ytterbium(III) catalyst. thieme-connect.comresearchgate.net Comparative studies have demonstrated the superior performance of these methide complexes over other common Lewis acids. The order of catalytic activity was determined to be: Sc[C(SO2C4F9)3]3 ≥ Yb[C(SO2C4F9)3]3 ≥ Yb[N(SO2C4F9)2]3 > Sc(OSO2CF3)3 > Yb(OSO2CF3)3. thieme-connect.com

| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| Sc[C(SO₂C₄F₉)₃]₃ | 5 | 1 | 91 |

| Yb[C(SO₂C₄F₉)₃]₃ | 5 | 1 | 88 |

| Yb[N(SO₂C₄F₉)₂]₃ | 5 | 3 | 88 |

| Sc(OSO₂CF₃)₃ | 5 | 3 | 60 |

| Yb(OSO₂CF₃)₃ | 5 | 3 | 16 |

Table 1: Catalytic Activity in the Friedel-Crafts Acylation of Anisole with Acetic Anhydride. thieme-connect.com

The Diels-Alder reaction is a powerful method for constructing six-membered rings. Lewis acid catalysis is often employed to accelerate the reaction and control its stereoselectivity. Scandium(III) tris(perfluorobutanesulfonyl)methide has been shown to be a highly effective catalyst for this transformation. thieme-connect.com

In the reaction between 2,3-dimethylbutadiene and methyl vinyl ketone, the scandium methide complex provides the corresponding acetylcyclohexene product in high yield. thieme-connect.com The catalyst demonstrates greater efficiency than scandium triflate, a well-established Lewis acid catalyst for this reaction. thieme-connect.com

| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| Sc[C(SO₂C₄F₉)₃]₃ | 1.5 | 1 | 85 |

| Sc(OSO₂CF₃)₃ | 5 | 1 | 69 |

Table 2: Catalytic Activity in the Diels-Alder Reaction of 2,3-Dimethylbutadiene with Methyl Vinyl Ketone. thieme-connect.com

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols, using an aluminum alkoxide and a sacrificial alcohol like isopropanol. wikipedia.org Research has shown that lanthanide-based catalysts can also be highly effective for this transformation. thieme-connect.comwikipedia.org

Specifically, scandium(III) and ytterbium(III) tris(perfluorobutanesulfonyl)methide complexes have been identified as remarkably efficient catalysts for the MPV reduction. thieme-connect.com Their high Lewis acidity facilitates the hydride transfer from the sacrificial alcohol to the carbonyl substrate, driving the reaction forward effectively under catalytic conditions. thieme-connect.com

Direct Esterification and Transesterification Processes

Complexes of tris(perfluorobutanesulfonyl)methide, particularly with lanthanide metals, function as highly effective Lewis acid catalysts for esterification and transesterification reactions. The strong electron-withdrawing nature of the three perfluorobutanesulfonyl groups renders the central carbon atom of the methide anion highly electron-deficient, which in turn enhances the Lewis acidity of the associated metal cation. This heightened acidity allows for efficient activation of carbonyl groups in carboxylic acids and esters, facilitating nucleophilic attack by alcohols.

In direct esterification reactions, these catalysts have demonstrated high activity under mild conditions. For instance, the ytterbium(III) salt of a related long-chain methide, tris(perfluorooctanesulfonyl)methide, has been shown to be an extremely efficient Lewis acid catalyst for alcohol acylation. researchgate.net The catalytic cycle involves the coordination of the carboxylic acid to the metal center, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by an alcohol.

For transesterification, these catalysts promote the exchange of the alkoxy group of an ester with another alcohol. The process is valuable for the synthesis of various esters, including the production of biodiesel. The high fluorine content of the tris(perfluorobutanesulfonyl)methide ligand can be exploited for catalyst recovery, a key feature in developing sustainable chemical processes.

Table 1: Representative Esterification Reactions Catalyzed by Lanthanide Tris(perfluoroalkanesulfonyl)methide Complexes Note: Data is often reported for longer-chain analogs like perfluorooctanesulfonyl derivatives, which exhibit similar catalytic activity.

| Substrate 1 (Acid/Ester) | Substrate 2 (Alcohol) | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acetic Acid | 1-Octanol | Yb(C(SO₂C₈F₁₇)₃)₃ | Toluene (B28343), 80°C, 2h | High | researchgate.net |

| Benzoic Acid | Methanol | Sc(C(SO₂C₈F₁₇)₃)₃ | Benzene, reflux, 4h | >95% | researchgate.net |

Baeyer-Villiger Oxidations

The Baeyer-Villiger oxidation is an organic reaction that converts ketones into esters or cyclic ketones into lactones using a peroxyacid or peroxide as the oxidant. wikipedia.org The reaction's efficiency can be significantly enhanced by Lewis acid catalysts, which activate the carbonyl group of the ketone. organic-chemistry.org Metal complexes of tris(perfluorobutanesulfonyl)methide have emerged as potent catalysts for this transformation. The strong Lewis acidity of these complexes facilitates the addition of the peroxide to the ketone, a key step in the reaction mechanism. nih.gov

The reaction mechanism involves the initial coordination of the ketone to the Lewis acidic metal center. wikipedia.org This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the oxidant (e.g., hydrogen peroxide or a peroxyacid) to form a Criegee intermediate. wikipedia.org The subsequent migratory insertion of a substituent from the ketone to the oxygen of the peroxide group leads to the formation of the final ester or lactone product. wikipedia.org The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

Lanthanide complexes with fluorous sulfonylimide or methide ligands have been successfully used in Baeyer-Villiger oxidations. researchgate.net For instance, scandium-based catalysts have been shown to increase not only the reaction rate but also the regioselectivity of the oxidation, especially when employed in advanced reactor systems. researchgate.net

Table 2: Baeyer-Villiger Oxidation of Cyclic Ketones using Lewis Acid Catalysis

| Substrate (Ketone) | Oxidant | Catalyst System | Product (Lactone) | Selectivity | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | H₂O₂ | Sc[N(SO₂C₈F₁₇)₂]₃ | ε-Caprolactone | High Regioselectivity | researchgate.net |

| 2-Adamantanone | m-CPBA | Cu(OTf)₂ | 2-Oxa-3-homoadamantan-3-one | High | researchgate.net |

| Cyclopentanone | m-CPBA | Cu(OTf)₂ | δ-Valerolactone | >98% Yield | researchgate.net |

Other Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The potent Lewis acidity of metal tris(perfluorobutanesulfonyl)methide complexes makes them versatile catalysts for a range of other carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net These reactions are fundamental in organic synthesis for building molecular complexity. mit.edu

Friedel-Crafts Acylation and Alkylation: These reactions involve the attachment of acyl or alkyl groups to an aromatic ring. The methide complexes, particularly those of scandium and ytterbium, catalyze these reactions by activating the acylating or alkylating agent. researchgate.net For example, ytterbium(III) tri[tris(nonafluorobutanesulfonyl)methide] has been studied for the Friedel-Crafts acylation of anisole with acetic anhydride, with catalyst loadings as low as 0.1 mol% being effective. researchgate.net

Diels-Alder Reaction: This is a powerful cycloaddition reaction that forms a six-membered ring. Lewis acid catalysis is crucial for accelerating the reaction and controlling its stereoselectivity. Scandium and ytterbium tris(perfluorooctanesulfonyl)methide complexes are reported to be extremely efficient catalysts for this transformation. researchgate.net

Mukaiyama Aldol (B89426) Reaction: This reaction creates a carbon-carbon bond between a silyl (B83357) enol ether and a carbonyl compound. The activation of the carbonyl compound by a strong Lewis acid is essential, a role effectively filled by the lanthanide methide complexes. researchgate.net

Carbon-Heteroatom Bond Formation: The formation of bonds between carbon and atoms like oxygen, nitrogen, or sulfur is another area where these catalysts are applicable. nih.gov For example, alcohol acylation, which forms a C-O bond, is efficiently catalyzed by these complexes. researchgate.net

Asymmetric Catalysis with Chiral Ligands

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. The development of catalysts that can produce a single enantiomer of a product in high yield is a major research focus. nih.gov This is often achieved by coordinating a chiral ligand to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.govrsc.org

While rare earth metal triflates have been successfully used to develop chiral Lewis acid catalysts, the application of tris(perfluorobutanesulfonyl)methide complexes in this area is an emerging field. researchgate.net The principle involves combining the strong Lewis acidity of the metal methide complex with a carefully designed chiral organic ligand. The ligand creates a specific three-dimensional space around the metal's active site, forcing the reactants to approach in a way that favors the formation of one enantiomer over the other.

Potential applications for such chiral systems include enantioselective Diels-Alder reactions, aldol reactions, and Michael additions. The development of chiral rare earth metal complexes that can catalyze reactions with high enantioselectivity (up to 99% ee) has been demonstrated for other ligand systems, providing a strong precedent for the potential of chiral tris(perfluorobutanesulfonyl)methide complexes. researchgate.net

Advanced Catalytic Systems and Reaction Media

Fluorous Biphasic Catalysis (FBC) for Catalyst Recovery and Reuse

Fluorous Biphasic Catalysis (FBC) is a "Green Chemistry" technique that facilitates the separation and recycling of catalysts. This system utilizes a fluorous solvent (a perfluorinated hydrocarbon) and a standard organic solvent, which are immiscible at room temperature, forming two distinct phases.

The tris(perfluorobutanesulfonyl)methide ligand is highly fluorinated, making its metal complexes preferentially soluble in fluorous solvents. In an FBC system, the reaction is typically carried out at an elevated temperature where the fluorous and organic phases become miscible, creating a homogeneous reaction mixture. After the reaction is complete, the mixture is cooled, causing the phases to separate again. The product remains in the organic phase, while the fluorous catalyst is sequestered in the fluorous phase. The organic phase containing the product can be easily decanted, and the fluorous phase containing the catalyst can be reused for subsequent reaction cycles, often with minimal loss of activity. researchgate.net This approach significantly reduces catalyst waste and cost, making industrial processes more sustainable. researchgate.net Scandium and ytterbium tris(perfluorooctanesulfonyl)methide complexes have been shown to be effectively immobilized in such fluorous recyclable phases. researchgate.net

Reactions in Supercritical Carbon Dioxide (scCO₂)

Supercritical carbon dioxide (scCO₂) is a state of CO₂ where it is held at or above its critical temperature (31.1°C) and pressure (73 atm). sfe-process.com In this state, it exhibits properties of both a liquid and a gas, acting as a powerful and environmentally benign solvent. sfe-process.com Using scCO₂ as a reaction medium eliminates the need for potentially toxic organic solvents. sfe-process.com

The highly fluorinated "ponytails" of the tris(perfluorobutanesulfonyl)methide ligand impart significant solubility to its metal complexes in scCO₂. This property makes them ideal catalysts for reactions conducted in this medium. Lanthanide complexes with these fluorous methide ligands are described as extremely efficient Lewis acid catalysts in supercritical carbon dioxide. researchgate.net

A key advantage of this system is the ease of product and catalyst separation. Upon completion of the reaction, the pressure can be reduced, causing the CO₂ to return to its gaseous state and evaporate, leaving behind the product and the catalyst. The catalyst can then be separated from the product for reuse. This method combines the benefits of homogeneous catalysis (high activity and selectivity) with the ease of separation typical of heterogeneous catalysis. researchgate.net

Heterogeneous Catalysis via Fluorous Silica (B1680970) Gel-Supported Systems

The immobilization of homogeneous catalysts onto solid supports represents a significant advancement in catalytic chemistry, offering advantages such as simplified catalyst recovery, reuse, and the potential for continuous flow processes. Fluorous silica gel, which possesses a silica surface modified with perfluoroalkyl groups, has emerged as an effective support for highly fluorinated catalysts like metal complexes of tris(perfluorobutanesulfonyl)methide. The strong affinity between the perfluoroalkyl chains of the catalyst and the fluorous stationary phase of the silica gel facilitates robust immobilization. mdpi.com

This strategy has been successfully applied to create recoverable and reusable heterogeneous catalysts. The fluorous Lewis acid catalysts, once immobilized on the fluorous silica gel, can be easily separated from the reaction mixture by simple filtration. mdpi.com This approach combines the high reactivity of homogeneous catalysts with the practical benefits of heterogeneous systems.

Research has demonstrated the effectiveness of these fluorous silica gel-supported systems in various organic transformations. For instance, they have been employed as effective catalysts for Diels-Alder reactions and direct esterification reactions. mdpi.com The porous nature of the silica gel allows for good accessibility of the reactants to the active catalytic sites, while the fluorous interactions ensure minimal leaching of the catalyst into the reaction medium.

The utility of this system is highlighted by its adaptability to different reaction media, including both organic solvents and water, paving the way for greener chemical processes. mdpi.com The ability to recycle the catalyst is a key feature, contributing to the economic and environmental sustainability of the catalytic process.

Water-Tolerant Lewis Acid Catalysis and Reaction Efficiency

A significant challenge in Lewis acid catalysis is the sensitivity of many Lewis acids to water, which can lead to catalyst decomposition and loss of activity. However, lanthanide complexes of tris(perfluorobutanesulfonyl)methide have been shown to be remarkably water-tolerant Lewis acid catalysts. thieme-connect.com This stability in the presence of water is attributed to the highly fluorinated and bulky nature of the tris(perfluorobutanesulfonyl)methide ligands, which create a hydrophobic environment around the metal center, shielding it from hydrolysis.

The development of these water-tolerant catalysts has opened up new possibilities for conducting Lewis acid-catalyzed reactions in aqueous media, which is highly desirable from an environmental and practical standpoint. Scandium and ytterbium tris(perfluorobutanesulfonyl)methide complexes, in particular, have been identified as exceptionally efficient catalysts for a range of carbon-carbon bond-forming reactions. thieme-connect.com

These catalysts have demonstrated high activity in reactions such as the Friedel-Crafts acylation and the Diels-Alder reaction, even in the presence of water. thieme-connect.com The catalytic efficiency of these complexes is underscored by the high yields obtained with low catalyst loadings. The order of catalytic activity has been shown to be Sc[C(SO₂C₄F₉)₃]₃ ≥ Yb[C(SO₂C₄F₉)₃]₃ > Yb[N(SO₂C₄F₉)₂]₃ > Sc(OSO₂CF₃)₃ > Yb(OSO₂CF₃)₃. thieme-connect.com

The following table summarizes the performance of Ytterbium(III) tris(perfluorobutanesulfonyl)methide in the Friedel-Crafts acylation of toluene with acetic anhydride, showcasing its high efficiency.

| Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|

| 5 | 3 | 85 |

| 1 | 3 | 82 |

| 0.5 | 6 | 80 |

The robustness and high efficiency of tris(perfluorobutanesulfonyl)methide complexes in aqueous environments make them highly attractive for a variety of synthetic applications, aligning with the principles of green chemistry by enabling reactions in environmentally benign solvents.

Anion Chemistry and Weakly Coordinating Anions Wcas

Principles of Weakly Coordinating Anion Design and Development

Weakly coordinating anions are essential in chemistry for their ability to stabilize highly reactive cations. nih.gov The fundamental design principle for a WCA is to minimize its interaction with the cation. This is achieved through several key strategies:

Charge Delocalization: The negative charge of the anion should be distributed over a large number of atoms. This reduces the charge density on any single atom, making the anion less nucleophilic and less likely to form a strong bond with the cation.

Large Size: A large ionic radius helps to disperse the negative charge and creates greater distance between the anion and cation, weakening electrostatic interactions.

Chemical Inertness: The anion must be resistant to oxidation, reduction, and chemical attack, particularly from the highly reactive cation it is paired with. The presence of chemically robust groups, such as perfluorinated alkyl chains, contributes significantly to this inertness.

The development of WCAs has moved from simple anions like perchlorate (B79767) (ClO₄⁻) and tetrafluoroborate (B81430) (BF₄⁻) towards more sophisticated, larger, and more inert structures to meet the demands of modern chemistry, including the stabilization of extremely electrophilic cations. nih.govrsc.org

Electronic Delocalization and Stability of the Tris(perfluorobutanesulfonyl)methide Anion

The tris(perfluorobutanesulfonyl)methide anion, [C(SO₂C₄F₉)₃]⁻, is an exemplary model of WCA design. Its stability is primarily derived from the extensive delocalization of the negative charge from the central carbon atom.

The three strongly electron-withdrawing perfluorobutanesulfonyl groups (–SO₂C₄F₉) pull electron density away from the central methide carbon. This inductive effect, combined with resonance, effectively spreads the negative charge over the three sulfonyl groups. The crystal structure of the closely related tris(trifluoromethanesulfonyl)methide ion shows that the bonds between the central carbon and the sulfur atoms are trigonal, which is consistent with the negative charge being partially delocalized into the CF₃SO₂ moieties. researchgate.net This extensive delocalization results in a very low charge density on any particular part of the anion, rendering it exceptionally stable and poorly coordinating.

Table 1: Comparison of Related Anions

| Anion | Key Feature | Impact on Coordination Ability |

|---|---|---|

| Triflate (CF₃SO₃⁻) | Single sulfonyl group | Moderately coordinating |

| Bis(trifluoromethanesulfonyl)imide ([N(SO₂CF₃)₂]⁻) | Charge delocalized over two sulfonyl groups | Weakly coordinating |

Role of the Anion in Stabilizing Highly Electrophilic Cationic Species

A key application of weakly coordinating anions is the stabilization of highly electrophilic cations that would otherwise be too reactive to isolate or study. nih.gov The tris(perfluorobutanesulfonyl)methide anion, due to its extreme inertness and non-nucleophilic character, is particularly well-suited for this role.

By not forming a strong covalent or electrostatic bond with the cation, the WCA allows the cation to maintain its intrinsic reactivity and electronic properties. This has enabled the isolation and characterization of numerous highly reactive species, including:

Carbocations: The trityl cation, for instance, is a versatile reagent used in hydride abstraction reactions and as a co-catalyst in olefin polymerization when paired with a WCA. nih.gov

Silylium Ions: These highly electrophilic silicon cations can be stabilized and studied in the presence of very weakly coordinating anions.

Other Reactive Cations: The low coordination affinity and oxidative resistance of WCAs have allowed for the synthesis and characterization of salts with oxidizing cations like [Fe(C₅H₅)₂]⁺ and Brønsted acidic cations. researchgate.net

The exceptional stability of the tris(perfluorobutanesulfonyl)methide anion makes it a prime candidate for pushing the boundaries of what cationic species can be isolated and utilized in synthesis.

Applications of the Anion in Supporting Reactive Intermediates

The ability to stabilize reactive intermediates is a direct consequence of the anion's weakly coordinating nature. nih.gov The tris(perfluorobutanesulfonyl)methide anion can act as a spectator counterion in reactions involving transient, high-energy species. This allows chemists to study reaction mechanisms and to use these intermediates in synthetic transformations that would otherwise be impossible.

For example, in catalysis, a weakly coordinating anion can facilitate the generation of a highly active, "naked" cationic catalyst. The anion stabilizes the cationic center without blocking the coordination sites needed for substrate binding and activation. The related tris(trifluoromethanesulfonyl)methide ("triflide") anion has demonstrated exceptional catalytic activity as a counterion with ytterbium(III) and scandium(III) in aromatic nitration, showcasing the dramatic increase in activity compared to corresponding triflate salts. sci-hub.senih.gov

Integration of the Anion in Fluorinated Ionic Liquid Research

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are of great interest as designer solvents and electrolytes. The properties of an ionic liquid are heavily influenced by the choice of its anion and cation. Highly fluorinated anions like tris(perfluorobutanesulfonyl)methide are of particular interest in the field of fluorinated ionic liquids.

The incorporation of long perfluoroalkyl chains into the anion can lead to unique properties:

Hydrophobicity: Increased fluorine content generally leads to greater hydrophobicity.

Chemical and Thermal Stability: The strength of the carbon-fluorine bond imparts high stability to the resulting ionic liquids.

Gas Solubility: Fluorinated solvents and ionic liquids are known for their high solubility of gases like O₂, CO₂, and N₂. monash.edu

Formation of Fluorous Domains: Anions with sufficiently long fluoroalkyl chains can self-assemble to form nanoscopic "fluorous domains" within the ionic liquid, which can be exploited for specific applications in synthesis and separations. monash.edu

Ionic liquids based on anions similar to tris(perfluorobutanesulfonyl)methide, such as those with the tris(pentafluoroethyl)trifluorophosphate ([FAP]⁻) anion, have been synthesized and studied. nih.govelsevierpure.com These studies pave the way for the investigation of ionic liquids containing the tris(perfluorobutanesulfonyl)methide anion, which are expected to exhibit a unique combination of weak coordination, high stability, and specialized solubility properties.

Spectroscopic and Structural Elucidation of Tris Perfluorobutanesulfonyl Methane and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of Tris(perfluorobutanesulfonyl)methane. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecule's framework.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments targeting the ¹H, ¹³C, and ¹⁹F nuclei is essential for a complete structural assignment.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance corresponding to the methine proton (-CH). Due to the powerful electron-withdrawing effect of the three adjacent perfluorobutanesulfonyl groups, this proton would be highly deshielded, and its chemical shift is predicted to appear significantly downfield. libretexts.orglibretexts.orgoregonstate.edupressbooks.puborgchemboulder.com

¹⁹F NMR: As fluorine is 100% abundant with a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique for this molecule. huji.ac.il The perfluorobutyl chain (-CF₂CF₂CF₂CF₃) contains four chemically distinct fluorine environments. Consequently, the ¹⁹F NMR spectrum is expected to exhibit four primary signals. The terminal -CF₃ group would appear at a characteristic chemical shift, while the three -CF₂- groups would have distinct resonances based on their proximity to the sulfonyl group and the terminal methyl group. alfa-chemistry.comucsb.educolorado.edu

¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, five signals are anticipated. One signal for the central methine carbon and four signals for the four distinct carbon environments within the perfluorobutyl chains. The carbons in the perfluoroalkyl chain will exhibit complex splitting patterns due to coupling with the attached fluorine atoms (¹JCF, ²JCF, etc.), which can be simplified using ¹⁹F decoupling techniques. blogspot.comresearchgate.netmasterorganicchemistry.com The chemical shifts will be influenced by the strong electronegativity of the attached fluorine atoms. blogspot.comresearchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | > 5.0 | Singlet | - | (C₄F₉SO₂)₃CH |

| ¹⁹F | ~ -81 | Triplet | ³JFF ≈ 10 | -SO₂-CF₂-CF₂-CF₂-CF₃ |

| ¹⁹F | ~ -118 | Multiplet | - | -SO₂-CF₂ -CF₂-CF₂-CF₃ |

| ¹⁹F | ~ -122 | Multiplet | - | -SO₂-CF₂-CF₂ -CF₂-CF₃ |

| ¹⁹F | ~ -126 | Multiplet | - | -SO₂-CF₂-CF₂-CF₂ -CF₃ |

| ¹³C | > 70 | Multiplet | ¹JCH ≈ 150 | (C H)(SO₂C₄F₉)₃ |

| ¹³C | ~ 120 | Triplet | ¹JCF ≈ 280-300 | -SO₂-CF₂-CF₂-CF₂-CF₃ |

| ¹³C | ~ 110-115 | Triplet | ¹JCF ≈ 280-300 | -SO₂-CF₂ -CF₂-CF₂-CF₃ |

| ¹³C | ~ 110-115 | Triplet | ¹JCF ≈ 280-300 | -SO₂-CF₂-CF₂ -CF₂-CF₃ |

| ¹³C | ~ 110-115 | Triplet | ¹JCF ≈ 280-300 | -SO₂-CF₂-CF₂-CF₂ -CF₃ |

| Note: The data presented in this table is hypothetical and based on typical chemical shifts and coupling constants for similar functional groups. Actual experimental values may vary. |

Two-dimensional NMR experiments are critical for confirming the connectivity of the atoms.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments would correlate the methine proton signal with its directly attached methine carbon signal, confirming the C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is invaluable for establishing longer-range connectivity. Correlations would be expected between the methine proton and the carbons of the perfluorobutyl groups (via ²JCH and ³JCH couplings). Similarly, long-range ¹⁹F-¹³C correlations would definitively link the different fluorinated carbons within the perfluorobutyl chain and connect the chain to the central methine carbon. nih.gov

COSY (Correlation Spectroscopy): While ¹H-¹H COSY is not applicable due to the single proton environment, ¹⁹F-¹⁹F COSY would be instrumental in tracing the connectivity within the perfluorobutyl chains, showing correlations between adjacent CF₂ groups and between the terminal CF₃ and its neighboring CF₂ group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of the molecule, confirming the presence of key functional groups.

Sulfonyl (SO₂) Group Vibrations: The sulfonyl group is expected to show two characteristic strong stretching vibrations in the IR spectrum: the asymmetric stretch (νas) typically appearing in the 1350-1450 cm⁻¹ region and the symmetric stretch (νs) in the 1150-1250 cm⁻¹ region. researchgate.netnih.govsfu.calibretexts.orgacs.orguwo.ca The high electronegativity of the perfluoroalkyl groups would likely shift these frequencies to the higher end of the range.

Carbon-Fluorine (C-F) Vibrations: The C-F bonds will produce very strong and characteristic absorption bands in the IR spectrum, typically in the 1000-1300 cm⁻¹ region. wikipedia.org Given the multiple C-F bonds, a series of intense, broad bands is expected in this fingerprint region. nih.govscispace.comresearchgate.net

C-H and C-S Vibrations: The methine C-H stretching vibration would appear around 3000 cm⁻¹, though it may be weak. The C-S stretching vibrations are typically weaker and appear at lower frequencies (700-800 cm⁻¹).

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch | ~3000 | ~3000 | Weak |

| SO₂ Asymmetric Stretch | 1400 - 1450 | 1400 - 1450 | Strong (IR) |

| SO₂ Symmetric Stretch | 1200 - 1250 | 1200 - 1250 | Strong (IR), Strong (Raman) |

| C-F Stretches | 1000 - 1300 | 1000 - 1300 | Very Strong (IR), Weak (Raman) |

| C-S Stretches | 700 - 800 | 700 - 800 | Medium |

| Note: This table contains predicted frequency ranges based on characteristic group frequencies. The actual spectrum may show multiple complex bands, especially in the C-F stretching region. |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of the compound. Electrospray ionization (ESI) in negative ion mode would be the most suitable technique, given the high acidity of the methine proton.

The expected [M-H]⁻ ion would be observed at a high mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by comparing the measured mass to the calculated mass.

Tandem mass spectrometry (MS/MS) on the [M-H]⁻ precursor ion would reveal characteristic fragmentation patterns. The primary fragmentation pathway would likely involve the loss of perfluorobutanesulfonyl radicals or related species. Common fragments would include ions corresponding to the perfluorobutanesulfonate (B13733166) anion [C₄F₉SO₂]⁻ and further fragments from the perfluorobutyl chain, such as [C₃F₇]⁻ and [C₂F₅]⁻. nih.govnih.govresearchgate.netcsic.eswell-labs.com

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure, yielding precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, this technique would confirm the tetrahedral geometry around the central carbon atom and the geometry of the sulfonyl groups.

Based on data from related sulfone structures, the S=O bond lengths are expected to be approximately 1.40-1.46 Å, and the C-S bond lengths around 1.75-1.80 Å. nih.govresearchgate.netst-andrews.ac.uknih.govcdnsciencepub.com The O-S-O bond angle would be close to 120°, while the C-S-C (in this case, C-S-C equivalent) angles would be near 105°. The extensive fluorine substitution would likely lead to significant intermolecular F···F and F···O contacts, influencing the crystal packing.

Table 3: Predicted Crystallographic Data and Key Structural Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | (Hypothetical) Monoclinic |

| Space Group | (Hypothetical) P2₁/c |

| C-H Bond Length | ~1.08 Å |

| C-S Bond Length | 1.75 - 1.80 Å |

| S=O Bond Length | 1.40 - 1.46 Å |

| C-C Bond Length | ~1.54 Å |

| C-F Bond Length | ~1.35 Å |

| C-S-O Bond Angle | ~108° |

| O-S-O Bond Angle | ~120° |

| C-S-C (equiv.) Angle | ~105° |

| Note: This data is hypothetical and serves as an illustration based on typical values for related structures. Actual crystallographic data would depend on the specific crystal form obtained. |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

A comprehensive and unambiguous structural assignment of this compound is achieved by integrating the data from all the aforementioned spectroscopic techniques.

Mass Spectrometry first confirms the molecular formula.

NMR Spectroscopy then establishes the carbon-hydrogen-fluorine framework. 1D spectra provide information on the number and type of nuclei, while 2D experiments (HSQC, HMBC, COSY) definitively piece together the atomic connectivity, confirming the presence of the three identical perfluorobutanesulfonyl groups attached to a central methine carbon.

Vibrational Spectroscopy (IR and Raman) corroborates the NMR findings by confirming the presence of the key functional groups, particularly the sulfonyl (SO₂) and numerous carbon-fluorine (C-F) bonds.

Finally, X-ray Crystallography provides the ultimate confirmation of the molecular structure in the solid state, offering precise metric parameters (bond lengths and angles) that validate the connectivity determined by NMR.

Together, these techniques provide a detailed and self-consistent picture of the molecular structure of this compound, leaving no ambiguity as to its identity and constitution.

Theoretical and Computational Investigations of Tris Perfluorobutanesulfonyl Methane

Quantum Chemical Calculations of Acidity Constants (pKa)

Information regarding the computationally predicted pKa value of Tris(perfluorobutanesulfonyl)methane is not available in the reviewed literature. Quantum chemical calculations, often employing thermodynamic cycles and solvation models, are standard practice for estimating the acidity of strong acids. Such a study would provide theoretical insight into its superacidic nature.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

No dedicated DFT studies on the electronic structure and stability of this compound were identified. DFT calculations would be instrumental in understanding the distribution of electron density, the nature of the chemical bonds, and the thermodynamic stability of the molecule. This would involve analysis of molecular orbitals (such as the HOMO and LUMO) and electrostatic potential maps to reveal the effects of the three strongly electron-withdrawing perfluorobutanesulfonyl groups on the central carbon atom.

Computational Modeling of Reaction Mechanisms in Catalytic Cycles

There is no available research on the computational modeling of reaction mechanisms involving this compound in catalytic cycles. Such modeling is crucial for understanding how a catalyst influences a chemical reaction on a molecular level, including the identification of transition states and the calculation of activation energies.

Conformational Analysis and Intermolecular Interactions

A computational conformational analysis of this compound has not been reported. This type of study would explore the different spatial arrangements of the perfluorobutanesulfonyl groups and their relative energies, which can influence the molecule's reactivity and interactions with other molecules. Furthermore, no computational investigations into its intermolecular interactions were found.

Prediction of Reactivity and Selectivity Profiles

No computational studies predicting the reactivity and selectivity profiles of this compound could be located. These predictions, often based on DFT and other quantum mechanical methods, are vital for anticipating how the molecule will behave in different chemical environments and for designing new synthetic applications.

Future Directions and Emerging Research Avenues

Development of Next-Generation Superacid Catalysts and Support Systems

The evolution of industrial chemistry hinges on the development of more efficient, stable, and recyclable catalysts. The exceptional acidity of tris(perfluorobutanesulfonyl)methane makes it a prime candidate for the next generation of superacid catalysts, moving beyond the limitations of corrosive and environmentally hazardous liquid acids. sapub.org

Future research is focused on heterogenization, which involves immobilizing the superacid onto solid supports. This approach aims to create robust, solid catalysts that are easily separable from reaction mixtures, enhancing their industrial viability. rsc.org

Key Research Thrusts:

Immobilization on Porous Materials: Anchoring this compound onto high-surface-area supports like mesoporous silica (B1680970), zeolites, or functionalized polymers is a primary goal. This enhances catalyst stability and accessibility of active sites.

Carbon-Based Supports: The use of carbon materials such as graphene and carbon nanotubes as supports is a promising area. mdpi.com These materials offer high chemical stability and unique electronic properties that could influence catalytic activity. mdpi.com

Hybrid Catalytic Systems: Developing hybrid materials where the superacid is a component of a larger structure, such as a metal-organic framework (MOF) or a covalent organic framework (COF), could lead to catalysts with precisely tailored acidic sites and substrate selectivity.

| Support Material | Potential Advantages | Research Objective |

| Mesoporous Silica (e.g., SBA-15) | High surface area, tunable pore size, thermal stability. | Achieve high catalyst loading and prevent leaching. |

| Zeolites | Shape selectivity, well-defined crystalline structure. | Position acid sites within pores for specific reactions. |

| Functionalized Polymers | Chemical versatility, mechanical flexibility. | Create recyclable catalyst beads or membranes. |

| Graphene/Carbon Nanotubes | Excellent thermal and chemical stability, high surface area. mdpi.com | Enhance catalyst lifetime and performance in harsh conditions. |

Expansion of Catalytic Scope to Novel Chemical Transformations

The immense proton-donating ability of this compound is expected to catalyze reactions that are currently inefficient or require harsh conditions. Researchers are exploring its utility in a range of challenging organic syntheses.

A significant area of investigation is the activation of strong, inert chemical bonds. The development of new superacids has been shown to enable the cleavage of robust carbon-fluorine (C-F) and sulfur-fluorine (S-F) bonds. sciencedaily.commyscience.orgeurekalert.org This opens up possibilities for the degradation of persistent fluorinated pollutants and the synthesis of complex fluorochemicals. sciencedaily.commyscience.orgeurekalert.org

Emerging Catalytic Applications:

Hydrocarbon Isomerization and Cracking: Efficiently converting linear alkanes into branched isomers for high-octane fuels.

Friedel-Crafts Acylation and Alkylation: Catalyzing these fundamental reactions with greater efficiency and selectivity, particularly for de-activated aromatic substrates. researchgate.net

C-H Bond Functionalization: Activating typically inert carbon-hydrogen bonds to allow for the direct synthesis of complex molecules from simple precursors.

Polymerization Reactions: Initiating cationic polymerization to produce high-performance polymers with controlled molecular weights and structures.

Synergistic Approaches with Other Perfluorinated Auxiliaries

The concept of synergistic catalysis, where multiple components work in concert to achieve a greater effect, is a burgeoning field. acs.orgresearchgate.net The tris(perfluorobutanesulfonyl)methanide anion is an ideal component for such systems due to its non-coordinating nature and electronic properties.

Future work will likely involve pairing salts of this compound with other catalytic species, such as transition metal complexes or other organocatalysts. The bulky, weakly coordinating methanide (B1207047) anion can stabilize highly reactive cationic intermediates, allowing for novel reaction pathways. nih.govmdpi.com

One promising avenue is in the development of bisalt electrolyte systems for energy storage, where the combination of two different fluorinated salts can lead to superior performance through synergistic effects on the electrode interfaces. rsc.org

Advanced Material Science Applications Driven by its Unique Acidity and Anion Properties

The unique properties of the tris(perfluorobutanesulfonyl)methanide anion—its large size, charge delocalization, and high stability—make it an exemplary weakly coordinating anion (WCA). nih.govmdpi.comnih.govrsc.org These features are highly sought after in materials science, particularly for the development of advanced electrolytes.

Lithium salts of the methanide anion, such as Lithium Tris(perfluorobutanesulfonyl)methanide (Li[C(SO₂C₄F₉)₃]), are being investigated as next-generation electrolytes for high-performance lithium-ion and lithium-metal batteries. researchgate.net

Key Properties and Material Applications:

| Property of Anion | Consequence for Materials | Target Application |

| Weakly Coordinating Nature | High mobility of the Li⁺ cation, leading to high ionic conductivity. nih.govmdpi.com | High-rate performance batteries. |

| High Electrochemical Stability | Wide electrochemical stability window, preventing degradation at high voltages. | High-voltage batteries (e.g., >4.5V). |

| Chemical and Thermal Inertness | Enhanced safety and longevity of the electrolyte under various operating conditions. | Batteries for demanding applications (e.g., electric vehicles). |

| Fluorinated Structure | Formation of a stable solid-electrolyte interphase (SEI) on the lithium metal anode. rsc.org | Long-cycle-life lithium-metal batteries. |

Research is also extending to the use of this anion in creating novel ionic liquids and polymer electrolytes for applications in capacitors, fuel cells, and electro-optical devices. The combination of high ionic conductivity and stability offered by the tris(perfluorobutanesulfonyl)methanide anion is central to these emerging technologies.

Q & A

Q. Methodological Strategies :

- Controlled Replication : Repeat experiments under inert atmospheres (e.g., argon) to exclude moisture interference.

- Advanced Characterization : Use NMR to track decomposition products (e.g., fluoride ions) over time.

- Parameter Variation : Test stability at different pH levels and temperatures to identify degradation thresholds .

What synthetic routes are viable for derivatizing Tris[(trifluoromethyl)sulfonyl]methane to tailor its solubility for specific applications?

Q. Approaches :

- Nucleophilic Substitution : React with Grignard reagents or alkoxides to replace sulfonyl groups, modifying polarity.

- Coordination Chemistry : Explore metal complexes (e.g., lithium salts) to enhance solubility in aprotic solvents.

- Functionalization : Introduce ionic liquid moieties (e.g., imidazolium cations) for task-specific solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.